molecular formula C7H6BrClN2O2 B13324548 5-Bromo-2-chloro-4-ethyl-3-nitropyridine

5-Bromo-2-chloro-4-ethyl-3-nitropyridine

Cat. No.: B13324548
M. Wt: 265.49 g/mol
InChI Key: XNDNUKRIGYUPOK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-ethyl-3-nitropyridine is an organic compound with the molecular formula C7H6BrClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-ethyl-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination, chlorination, and nitration of pyridine rings under controlled conditions. For example, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be performed using thionyl chloride or phosphorus pentachloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-ethyl-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Major Products

    Substitution: Corresponding substituted pyridines.

    Reduction: 5-Bromo-2-chloro-4-ethyl-3-aminopyridine.

    Oxidation: 5-Bromo-2-chloro-4-carboxypyridine.

Scientific Research Applications

5-Bromo-2-chloro-4-ethyl-3-nitropyridine is used in various scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-ethyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-nitropyridine
  • 2-Chloro-5-bromo-3-nitropyridine
  • 5-Bromo-2-chloro-4-methyl-3-nitropyridine

Uniqueness

5-Bromo-2-chloro-4-ethyl-3-nitropyridine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C7H6BrClN2O2

Molecular Weight

265.49 g/mol

IUPAC Name

5-bromo-2-chloro-4-ethyl-3-nitropyridine

InChI

InChI=1S/C7H6BrClN2O2/c1-2-4-5(8)3-10-7(9)6(4)11(12)13/h3H,2H2,1H3

InChI Key

XNDNUKRIGYUPOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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